(E)-2-cyano-3-(4-methoxy-3-propoxyphenyl)-N-propan-2-ylprop-2-enamide is a complex organic compound with significant research applications. Its molecular formula is and it has a molecular weight of approximately 302.37 g/mol. The compound features a cyano group (-CN) and a methoxy group (-OCH₃), which contribute to its chemical properties and potential applications in various fields, including medicinal chemistry and material science.
The synthesis of (E)-2-cyano-3-(4-methoxy-3-propoxyphenyl)-N-propan-2-ylprop-2-enamide can be approached through several methods, primarily involving the condensation of appropriate precursors. A common method involves:
The molecular structure of (E)-2-cyano-3-(4-methoxy-3-propoxyphenyl)-N-propan-2-ylprop-2-enamide can be represented using various structural notations:
InChI=1S/C17H22N2O3/c1-5-8-22-16-10-13(6-7-15(16)21-4)9-14(11-18)17(20)19-12(2)3/h6-7,9-10,12H,5,8H2,1-4H3,(H,19,20)/b14-9+
This InChI string provides a way to uniquely identify the compound based on its structure.
CCCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC(C)C)OC
These structural representations indicate the presence of a double bond in the enamide functional group and highlight the arrangement of substituents around the aromatic ring.
(E)-2-cyano-3-(4-methoxy-3-propoxyphenyl)-N-propan-2-ylprop-2-enamide is capable of undergoing several chemical reactions:
These reactions are crucial for modifying the compound for specific applications in drug development and synthetic chemistry .
The mechanism of action for (E)-2-cyano-3-(4-methoxy-3-propoxyphenyl)-N-propan-2-ylprop-2-enamide largely depends on its interactions at the molecular level with biological targets:
Data from such studies would provide insights into its potential therapeutic uses .
The physical and chemical properties of (E)-2-cyano-3-(4-methoxy-3-propoxyphenyl)-N-propan-2-ylprop-2-enamide include:
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications .
(E)-2-cyano-3-(4-methoxy-3-propoxyphenyl)-N-propan-2-ylprop-2-enamide has several scientific applications:
Research into this compound continues to explore its full range of applications across various scientific disciplines .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: